An In-depth Technical Guide to the Physicochemical Properties of 4-Aminocinnoline-3-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminocinnoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnoline-3-carboxamide is a heterocyclic organic compound featuring a cinnoline core. The cinnoline scaffold, a bicyclic aromatic system with two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of cinnoline have been explored for their potential as anticancer, antibacterial, and anti-inflammatory agents[1][2]. The presence of the amino and carboxamide functional groups on the cinnoline ring of 4-Aminocinnoline-3-carboxamide suggests its potential for forming various intermolecular interactions, which can influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of 4-Aminocinnoline-3-carboxamide, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 4-Aminocinnoline-3-carboxamide is not extensively available in the public domain, its key properties can be predicted and determined using established methodologies.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₈N₄O | [3] |
| Molecular Weight | 188.19 g/mol | [3] |
| IUPAC Name | 4-Aminocinnoline-3-carboxamide | N/A |
| CAS Number | Not available | N/A |
| Predicted logP | Data not available; requires experimental determination. | N/A |
| Predicted pKa | Data not available; requires experimental determination. | N/A |
| Predicted Aqueous Solubility | Data not available; requires experimental determination. | N/A |
Synthesis and Characterization
While a specific, detailed synthesis for 4-Aminocinnoline-3-carboxamide is not readily found in widely available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted cinnolines. One such approach involves the intramolecular cyclization of a suitably substituted phenylhydrazono cyanoacetamide.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a substituted phenylhydrazono cyanoacetamide with anhydrous aluminum chloride in a suitable solvent like chlorobenzene, followed by heating[4][5]. The reaction would proceed via an intramolecular cyclization to form the 4-aminocinnoline-3-carboxamide ring system[4][5].
Caption: Proposed synthesis of 4-Aminocinnoline-3-carboxamide.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C=O).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of 4-Aminocinnoline-3-carboxamide.
Aqueous Solubility (Kinetic and Thermodynamic)
Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility assays provide valuable insights.
Kinetic Solubility Protocol [6][7][8][9]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Aminocinnoline-3-carboxamide in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 2 hours), with shaking.
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in a nephelometer to detect precipitate formation.
-
Direct UV Assay: Filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV plate reader.
-
-
Data Analysis: Determine the concentration at which precipitation occurs, which represents the kinetic solubility.
Thermodynamic Solubility Protocol [6][9]
-
Sample Preparation: Add an excess amount of the solid 4-Aminocinnoline-3-carboxamide to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The determined concentration represents the thermodynamic solubility.
Caption: Workflow for solubility determination.
Ionization Constant (pKa) by Potentiometric Titration
The pKa value is crucial for understanding a compound's ionization state at different physiological pHs, which affects its solubility, permeability, and target binding.
-
Instrument Calibration: Calibrate a potentiometer using standard pH buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of 4-Aminocinnoline-3-carboxamide of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.
Lipophilicity (logP/logD) Determination
Lipophilicity is a key factor in a drug's ability to cross cell membranes. The partition coefficient (logP) and distribution coefficient (logD) are common measures of lipophilicity.
Shake-Flask Method for logP/logD [3][14][15][16]
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice versa.
-
Partitioning: Add a known amount of 4-Aminocinnoline-3-carboxamide to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.
-
Equilibration: Shake the container for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP [17][18][19][20][21]
-
System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Sample Analysis: Inject a solution of 4-Aminocinnoline-3-carboxamide and determine its retention time.
-
Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times (or the logarithm of their capacity factors). Use this curve to determine the logP of the test compound from its retention time.
Caption: Methods for determining lipophilicity.
Chemical Stability
Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.
-
Stress Conditions: Subject solutions of 4-Aminocinnoline-3-carboxamide to a range of stress conditions, including:
-
pH: Acidic, neutral, and basic conditions.
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C).
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.
Potential Biological Activity and Screening Protocols
The cinnoline core is associated with a wide range of biological activities. Therefore, 4-Aminocinnoline-3-carboxamide could be a candidate for screening in various therapeutic areas.
Anticancer Activity
Many heterocyclic compounds, including cinnoline derivatives, have shown promise as anticancer agents.
In Vitro Screening Protocol [26][27][28][29][30]
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-Aminocinnoline-3-carboxamide for a specified period (e.g., 48 or 72 hours).
-
Add the assay reagent and measure the cell viability using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Activity
The structural features of 4-Aminocinnoline-3-carboxamide suggest it may possess antibacterial properties.
In Vitro Screening Protocol [2][31][32][33][34]
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Broth Microdilution Method:
-
Prepare serial dilutions of 4-Aminocinnoline-3-carboxamide in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This technical guide provides a framework for the comprehensive physicochemical characterization of 4-Aminocinnoline-3-carboxamide. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles, offer a robust approach for its evaluation. A thorough understanding of its solubility, pKa, lipophilicity, and stability is paramount for any future drug development efforts. Furthermore, the proposed synthesis and potential biological activities highlight the importance of further investigation into this and related cinnoline derivatives as potential therapeutic agents.
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